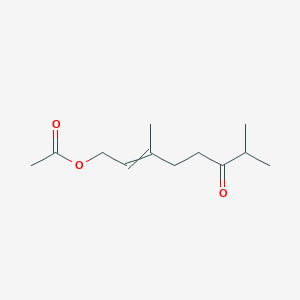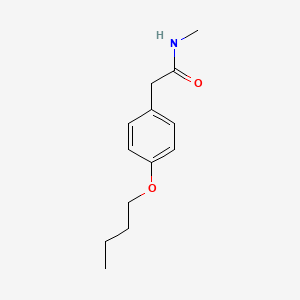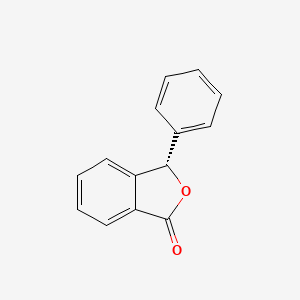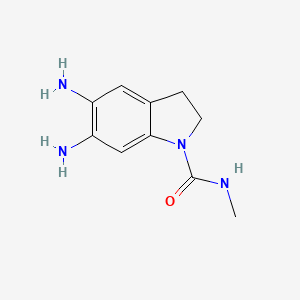![molecular formula C11H14O2S B14384395 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 88235-30-7](/img/structure/B14384395.png)
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C11H14O2S It is a derivative of benzene, characterized by the presence of two methoxy groups and a methylsulfanyl group attached to an ethenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethoxybenzene and a suitable methylsulfanyl-containing reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes, including:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Optimization of Reaction Parameters: Industrial production focuses on optimizing reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Purification Techniques: Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the final product.
化学反应分析
Types of Reactions
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethenyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium or platinum may be employed in certain reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Various substituted derivatives can be obtained through substitution reactions.
科学研究应用
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Binding Interactions: The presence of methoxy and methylsulfanyl groups influences its binding interactions with target molecules.
相似化合物的比较
Similar Compounds
1,2-Dimethoxybenzene: A simpler derivative with only methoxy groups.
1,2-Dimethoxy-4-vinylbenzene: Lacks the methylsulfanyl group.
1,2-Dimethoxy-4-(prop-1-enyl)benzene: Contains a different side chain.
Uniqueness
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
88235-30-7 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC 名称 |
1,2-dimethoxy-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C11H14O2S/c1-12-10-5-4-9(6-7-14-3)8-11(10)13-2/h4-8H,1-3H3 |
InChI 键 |
GYAOILJAQGXZEI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=CSC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)


![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)
phosphanium perchlorate](/img/structure/B14384328.png)
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)

![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)

![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

